Trequinsin

Übersicht

Beschreibung

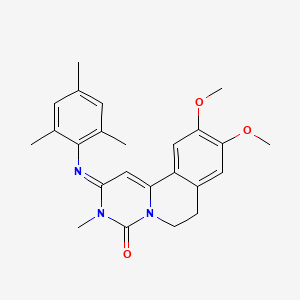

Trequinsin is a phosphodiesterase inhibitor with the chemical formula C₂₄H₂₇N₃O₃ . It is known for its ability to improve sperm motility in vitro and has been studied for its potential therapeutic applications in various fields, including pharmacology and medicine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Trequinsin umfasst mehrere Schritte, darunter selektive Demethylierung und Komplexbildung. Die baseninduzierte selektive Demethylierung an Position 9 und die säuregestützte Demethylierung an Position 10 sind Schlüsselschritte in der Synthese . Die Behandlung der Stammverbindung mit spezifischen Reagenzien wie DDQ (2,3-Dichlor-5,6-dicyano-1,4-benzochinon) und ZnCl₂-MeOH (Zinkchlorid-Methanol) führt zur Bildung verschiedener Metabolite .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind in der Literatur nicht umfassend dokumentiert. Die oben genannten Synthesewege können jedoch für industrielle Anwendungen hochskaliert werden, um die Verfügbarkeit der Verbindung für Forschungs- und therapeutische Zwecke zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trequinsin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Reduktion: Reduktionsreaktionen sind für this compound nicht prominent dokumentiert.

Substitution: Substitutionsreaktionen, die Demethylierung und Komplexbildung mit DDQ und ZnCl₂-MeOH beinhalten, sind von Bedeutung.

Häufige Reagenzien und Bedingungen:

DDQ: Wird für die Komplexbildung verwendet.

ZnCl₂-MeOH: Wird für die Bildung von Methoxymethylderivaten verwendet.

AgNO₃ und NaOH: Wird für Oxidationsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Hydroxyderivate: Durch Demethylierung gebildet.

Carboxyderivate: Durch Oxidation gebildet.

Wissenschaftliche Forschungsanwendungen

Reproductive Medicine

Mechanism of Action

Trequinsin has been identified as an efficacious agonist of intracellular calcium () in human sperm, enhancing motility and hyperactivation—key factors in male fertility. Studies demonstrate that this compound significantly increases sperm penetration into viscous media and improves overall sperm function in patients with asthenozoospermia (poor sperm motility) .

Case Study: Sperm Function Enhancement

In a study involving 25 patient sperm samples, this compound induced hyperactivation in 88% of cases. It was shown to activate the CatSper channel and partially inhibit potassium channel activity, leading to increased intracellular cyclic GMP levels . The findings suggest that this compound could serve as a lead compound for developing new agents aimed at improving fertilization potential in male infertility treatments.

Cancer Research

Inhibition of Tumor Growth

this compound has demonstrated potential in inhibiting cancer cell growth. As a non-selective inhibitor of PDE2, PDE3, and PDE7, it affects various signaling pathways that regulate cell proliferation. Research indicates that this compound can decrease the polarization status of M2 macrophages and impact several cancer phenotypes .

Case Study: Antiproliferative Effects

In vitro studies have shown that this compound induces M phase cell cycle arrest and stimulates apoptosis via caspase activation. This suggests that targeting PDEs alongside adenylate cyclase could synergistically enhance antiproliferative effects by elevating intracellular cyclic AMP levels .

Cardiovascular Applications

Potential for Treating Hypertension

this compound's role as a PDE inhibitor positions it as a candidate for treating cardiovascular conditions such as hypertension. By modulating cyclic nucleotide levels, it may help manage vascular tone and cardiac function .

Summary of Key Findings

Wirkmechanismus

Trequinsin exerts its effects through complex pharmacological activities. It activates CatSper (cation channels of sperm) and partly inhibits potassium channel activity. Additionally, this compound increases intracellular cyclic guanosine monophosphate levels, leading to enhanced sperm motility . The detailed mechanism involves the modulation of calcium signaling pathways and cyclic nucleotide levels .

Vergleich Mit ähnlichen Verbindungen

Ibudilast: Another phosphodiesterase inhibitor known for its anti-inflammatory properties.

Papaverine: A phosphodiesterase inhibitor used to treat vasospasms and erectile dysfunction.

Uniqueness of Trequinsin: this compound stands out due to its specific action on sperm motility and its unique pharmacological profile. Unlike other phosphodiesterase inhibitors, this compound has shown significant efficacy in enhancing human sperm function, making it a valuable compound for reproductive medicine .

Biologische Aktivität

Trequinsin, a phosphodiesterase 3 inhibitor (PDE3i), has garnered attention for its unique pharmacological properties, particularly in enhancing sperm motility and function. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical applications.

This compound acts primarily through the modulation of intracellular calcium levels and the activation of specific ion channels. Key aspects of its mechanism include:

- Calcium Mobilization : this compound has been identified as an efficacious agonist of intracellular calcium (), promoting significant increases in calcium levels within human sperm cells. Although less potent than progesterone, this compound effectively enhances cell hyperactivation and improves penetration into viscous media in various sperm samples .

- Ion Channel Activation : Whole-cell patch clamp electrophysiology studies have confirmed that this compound activates the CatSper ion channel while partially inhibiting potassium channels. This dual action contributes to enhanced sperm motility and function .

- Cyclic Nucleotide Modulation : Analysis has shown that this compound increases intracellular cyclic guanosine monophosphate (cGMP) levels without significantly affecting cyclic adenosine monophosphate (cAMP) levels. The elevation of cGMP is crucial for sperm motility and hyperactivation .

Experimental Findings

A series of studies have explored the effects of this compound on human sperm, particularly focusing on its ability to improve motility in cases of asthenozoospermia (poor sperm motility). Below is a summary of key findings:

Case Studies

- Patient Response to Treatment : In a study involving 29 patients with diagnosed asthenozoospermia, 90% exhibited significant improvements in hyperactivation following treatment with this compound. This suggests a strong potential for clinical applications in male infertility treatments .

- Comparative Efficacy : While progesterone is known to enhance sperm motility, this compound's unique mechanism offers a complementary approach, particularly in cases where traditional treatments may be insufficient. Its ability to activate CatSper directly provides a novel pathway for enhancing sperm function .

Eigenschaften

IUPAC Name |

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4/h9-13H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMSJVMUSBZUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78416-81-6 (hydrochloride) | |

| Record name | Trequinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048458, DTXSID50861007 | |

| Record name | Trequinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79855-88-2 | |

| Record name | Trequinsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79855-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trequinsin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trequinsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739I2958C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.